molecular formula C23H27N5O3 B2457077 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 877812-05-0

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B2457077
CAS No.: 877812-05-0
M. Wt: 421.501
InChI Key: MTJLEZKSOUWDDT-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Biological Activity

The compound 3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 294.36 g/mol. The structure features methoxy groups on phenyl rings and a triazole-azepine scaffold which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties, antioxidant effects, and potential neuropharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : Various derivatives of triazole compounds have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with methoxy substitutions were noted for their enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective growth inhibition .
  • Mechanism of Action : Research suggests that these compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. An increase in the Bax/Bcl-2 ratio was observed, promoting apoptotic pathways in treated cells .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays. Compounds containing similar structural motifs demonstrated notable antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .

Neuropharmacological Effects

Some studies have explored the neuroprotective potential of triazole derivatives. These investigations typically involve models for assessing anticonvulsant activity and neuroprotection against oxidative stress-induced neuronal damage.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Triazole DerivativesAnticancerSignificant cytotoxicity against MDA-MB-231 cells; induced apoptosis via Bax/Bcl-2 modulation.
Thiadiazine CompoundsAntioxidantNotable DPPH scavenging activity; IC50 = 16.97 µg/mL.
Various Triazole CompoundsNeuropharmacologicalEvaluated anticonvulsant properties in picrotoxin-induced models; demonstrated protective effects against oxidative stress.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-18-13-11-17(12-14-18)28(23(29)24-19-8-5-6-9-20(19)31-2)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJLEZKSOUWDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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